REACTION_CXSMILES
|
COC(=O)C1C=CC(C(=O)C)=CC=1.C([O-])(=O)C1C=CC=CC=1.BrBr.COC(=O)C1C=CC(C(=O)CBr)=CC=1.C(N)(=S)C.C[O:44][C:45](=[O:58])[C:46]1[CH:51]=[CH:50][C:49]([C:52]2[N:53]=[C:54]([CH3:57])[S:55][CH:56]=2)=[CH:48][CH:47]=1.[OH-].[Li+]>CO.O.O1CCCC1.C(O)C.C(O)(=O)C>[CH3:57][C:54]1[S:55][CH:56]=[C:52]([C:49]2[CH:50]=[CH:51][C:46]([C:45]([OH:58])=[O:44])=[CH:47][CH:48]=2)[N:53]=1 |f:6.7|
|
Name
|
|
Quantity
|
7.59 g
|
Type
|
reactant
|
Smiles
|
COC(C1=CC=C(C=C1)C(C)=O)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)[O-]
|
Name
|
|
Quantity
|
2.2 mL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
COC(C1=CC=C(C=C1)C(CBr)=O)=O
|
Name
|
|
Quantity
|
0.29 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=S)N
|
Name
|
|
Quantity
|
6.5 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
400 mg
|
Type
|
reactant
|
Smiles
|
COC(C1=CC=C(C=C1)C=1N=C(SC1)C)=O
|
Name
|
|
Quantity
|
108 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[Li+]
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at ambient temperature under nitrogen for 19 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
was dissolved
|
Type
|
CUSTOM
|
Details
|
Precipitates
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
TEMPERATURE
|
Details
|
upon cooling with an ice bath
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered
|
Type
|
WASH
|
Details
|
washed with a cold solution of 1:1 MeOH/H2O
|
Type
|
CUSTOM
|
Details
|
The crude material (5.05 g) was taken to the next reaction without further purification
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
ADDITION
|
Details
|
the reaction was poured onto water (75 mL)
|
Type
|
STIRRING
|
Details
|
stirred for 10 mins
|
Duration
|
10 min
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
The product was collected as a pale yellow powder 0.43 g (95%)
|
Type
|
CONCENTRATION
|
Details
|
The reaction was concentrated
|
Type
|
ADDITION
|
Details
|
diluted with water (10 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate and methylene chloride
|
Type
|
CUSTOM
|
Details
|
dried on sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
19 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1SC=C(N1)C1=CC=C(C(=O)O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.35 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 93.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |